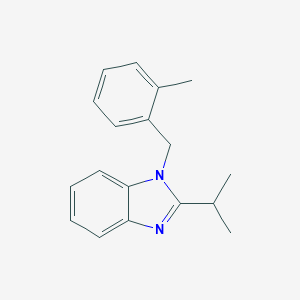
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione, commonly known as CBX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBX is a heterocyclic compound that contains a benzothiophene ring and a triazole ring. In
Mécanisme D'action
CBX exerts its effects by inhibiting HDACs, which leads to an increase in histone acetylation and changes in gene expression. This results in various cellular effects, including induction of apoptosis in cancer cells and anticonvulsant effects in the brain.
Biochemical and Physiological Effects:
CBX has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit HDAC activity, and have anticonvulsant effects in the brain. In addition, CBX has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBX is that it is a potent inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in various cellular processes. However, CBX has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, CBX has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on CBX. One area of interest is the development of CBX derivatives with improved solubility and reduced toxicity. Another area of interest is the study of CBX in combination with other drugs or treatments, to determine whether it can enhance their effects. Finally, further research is needed to fully understand the mechanisms of action of CBX and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CBX is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its synthesis method involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. CBX has been studied as an inhibitor of HDACs, an anticancer agent, and a potential treatment for epilepsy. It exerts its effects by inhibiting HDACs, which leads to changes in gene expression and various cellular effects. CBX has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of CBX involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. The reaction yields CBX as a white crystalline solid with a melting point of 248-250°C.
Applications De Recherche Scientifique
CBX has shown potential applications in various fields of scientific research. It has been studied as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. CBX has also been studied as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, CBX has been studied as a potential treatment for epilepsy, as it has been shown to have anticonvulsant properties.
Propriétés
Nom du produit |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
|---|---|
Formule moléculaire |
C11H8ClN3S2 |
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8ClN3S2/c1-15-10(13-14-11(15)16)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,14,16) |
Clé InChI |
GIAKLMXLFBCDTC-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canonique |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)

